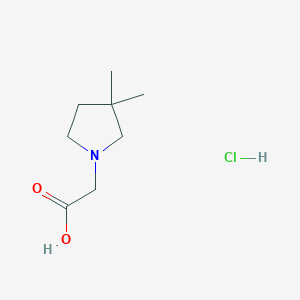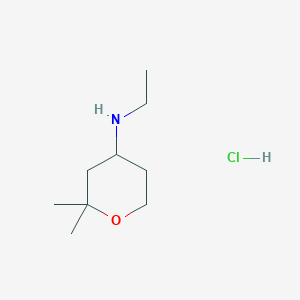![molecular formula C5H12Cl2N2 B1448900 Dihidrocloruro de biciclo[1.1.1]pentan-1-ilhidracina CAS No. 1403746-38-2](/img/structure/B1448900.png)
Dihidrocloruro de biciclo[1.1.1]pentan-1-ilhidracina
Descripción general
Descripción
“Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride” is a chemical compound with the CAS Number: 1403746-38-2 . It has a molecular weight of 171.07 . The IUPAC name for this compound is “bicyclo [1.1.1]pentan-1-ylhydrazine dihydrochloride” and its Inchi Code is "1S/C5H10N2.2ClH/c6-7-5-1-4 (2-5)3-5;;/h4,7H,1-3,6H2;2*1H" .
Synthesis Analysis
The synthesis of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride and its derivatives has been a topic of interest in recent years . One method involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn (dpm)3 to give di-tert-butyl 1- (bicyclo [1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate . Subsequent deprotection gives 1-bicyclo [1.1.1]pentylhydrazine followed by reduction to give 1-bicyclo [1.1.1]pentylamine .Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride consists of three rings of four carbon atoms each . The Inchi Code “1S/C5H10N2.2ClH/c6-7-5-1-4 (2-5)3-5;;/h4,7H,1-3,6H2;2*1H” provides a detailed representation of its structure .Physical And Chemical Properties Analysis
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is a solid compound . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
Dihidrocloruro de biciclo[1.1.1]pentan-1-ilhidracina: está ganando atención en el descubrimiento de fármacos como bioisóstero para alquinos internos y grupos tert-butilo. Su incorporación a las moléculas de fármacos puede mejorar el carácter tridimensional y la saturación, lo que puede mejorar la solubilidad, la potencia y la estabilidad metabólica .
Ciencia de Materiales
En la ciencia de materiales, los derivados de este compuesto se exploran como varillas y rotores moleculares, unidades de enlace supramoleculares y componentes en cristales líquidos y marcos metal-orgánicos. Estas aplicaciones aprovechan las propiedades estructurales únicas del núcleo biciclo[1.1.1]pentano .
Síntesis Química
El compuesto sirve como precursor en la síntesis de diversas entidades químicas. Por ejemplo, se utiliza en la preparación de potentes agentes antibacterianos quinolónicos, mostrando su papel en el desarrollo de nuevos compuestos terapéuticos .
Química Click
This compound: se utiliza para preparar azidas derivadas de biciclo[1.1.1]pentano, que son fundamentales en las aplicaciones de química click. Esta área de investigación es crucial para crear compuestos químicos modulares con una amplia gama de funcionalidades .
Sensores FRET
Los derivados del compuesto se investigan para su uso en sensores de Transferencia de Energía de Resonancia de Förster (FRET). Estos sensores son importantes en aplicaciones de detección biológica y química, donde pueden detectar interacciones moleculares con alta sensibilidad .
Reemplazo Bioisostérico
El reemplazo bioisostérico con derivados de This compound puede eludir las reclamaciones de patentes sobre los candidatos a fármacos, ofreciendo una ventaja estratégica en el desarrollo farmacéutico .
Química Supramolecular
Sus derivados actúan como unidades de enlace supramoleculares, que son esenciales en la construcción de complejos ensamblajes moleculares. Esto tiene implicaciones en el diseño de nuevos materiales y nanotecnología .
Mejora de la Farmacocinética
Al aumentar la fracción de átomos de carbono hibridados sp3 en las moléculas de fármacos, los derivados de este compuesto pueden conducir a mejores perfiles farmacocinéticos, incluida una mayor solubilidad y una menor unión no específica .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has been used as a bioisostere in drug molecules . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce similar biological effects.
Mode of Action
The bcp unit in drug molecules is known to influence their permeability, aqueous solubility, and in vitro metabolic stability . This suggests that the compound may interact with its targets by modifying these properties.
Biochemical Pathways
The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that this compound may affect various biochemical pathways .
Pharmacokinetics
The bcp motif in drug molecules is known to influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties are crucial for the bioavailability of a drug.
Result of Action
The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that this compound may have various molecular and cellular effects .
Action Environment
The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that environmental factors may affect the action of this compound .
Análisis Bioquímico
Biochemical Properties
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It has been identified as a bioisostere for phenyl rings, which means it can mimic the properties of phenyl rings in drug molecules, potentially improving their solubility, permeability, and metabolic stability . This compound interacts with a variety of enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity.
Cellular Effects
The effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can alter cell signaling pathways by interacting with receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, such as inhibition of metabolic enzymes or activation of signaling proteins . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or cellular adaptation.
Dosage Effects in Animal Models
In animal models, the effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride vary with dosage. At low doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes that catalyze key reactions in these pathways, potentially altering metabolic flux and the levels of specific metabolites . For example, it may inhibit enzymes involved in the breakdown of certain biomolecules, leading to an accumulation of these molecules within cells.
Propiedades
IUPAC Name |
1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-7-5-1-4(2-5)3-5;;/h4,7H,1-3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIFIPVVZLEAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403746-38-2 | |
| Record name | BICYCLO[1.1.1]PENTAN-1-YLHYDRAZINE DIHYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)










![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)

